molecular formula C9H18N2O B13513097 N,N-Dimethyl-2-(piperidin-2-YL)acetamide

N,N-Dimethyl-2-(piperidin-2-YL)acetamide

Cat. No.: B13513097
M. Wt: 170.25 g/mol
InChI Key: IESGDPSSBRBQPK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(piperidin-2-yl)acetamide is a chemical compound with the molecular formula C9H18N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(piperidin-2-yl)acetamide typically involves the reaction of piperidine with dimethylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of dimethylacetamide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reactors can further optimize the process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylacetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the piperidine ring.

Scientific Research Applications

N,N-Dimethyl-2-(piperidin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-piperidin-2-ylethanamine dihydrochloride
  • N,N-Dimethyl-2-piperidin-3-ylethanamine dihydrochloride
  • N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride

Uniqueness

N,N-Dimethyl-2-(piperidin-2-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N,N-dimethyl-2-piperidin-2-ylacetamide

InChI

InChI=1S/C9H18N2O/c1-11(2)9(12)7-8-5-3-4-6-10-8/h8,10H,3-7H2,1-2H3

InChI Key

IESGDPSSBRBQPK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1CCCCN1

Origin of Product

United States

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